Superior Cellular Selectivity vs. SMARCA4: >4,500-Fold Window
PRT3789 demonstrates over 4,500-fold greater antiproliferative selectivity in SMARCA4-deficient cells compared to SMARCA4 wild-type cells, establishing a clear functional therapeutic window [1]. In contrast, the dual SMARCA2/4 degrader AU-15330 and the dual inhibitor FHD-286 lack this cellular selectivity, as they are designed to engage both paralogs .
| Evidence Dimension | Antiproliferative selectivity |
|---|---|
| Target Compound Data | PRT3789: >4,500-fold more active in SMARCA4-deficient cells than in SMARCA4 wild-type cells |
| Comparator Or Baseline | AU-15330 & FHD-286: Lacks paralog selectivity; inhibits/degrades both SMARCA2 and SMARCA4. |
| Quantified Difference | >4,500-fold window for PRT3789; negligible window for comparators. |
| Conditions | Cell viability assays comparing a panel of SMARCA4-mutant and SMARCA4 wild-type cancer cell lines. |
Why This Matters
This vast selectivity window is the primary driver of a potentially improved therapeutic index, reducing the risk of on-target toxicity in normal tissues that is anticipated with non-selective SMARCA2/4 agents.
- [1] Burns, R. (2025). Prelude Therapeutics' PRT3789 Shows Promising Selectivity in SMARCA2 Degradation, Justifying Buy Rating. TipRanks. View Source
